molecular formula C14H13BrN2O B7452239 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide

Cat. No. B7452239
M. Wt: 305.17 g/mol
InChI Key: UBJCFRHAFYSDKJ-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide, also known as BRD-7389, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound belongs to the pyridine carboxamide family and has a molecular weight of 324.26 g/mol.

Mechanism of Action

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide inhibits the activity of bromodomain-containing proteins by binding to the acetyl-lysine recognition pocket of these proteins. This binding prevents the interaction of bromodomain-containing proteins with acetylated histones, which are crucial for the regulation of gene expression. The inhibition of bromodomain-containing proteins leads to the downregulation of several genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV and influenza virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in lab experiments is its high specificity for bromodomain-containing proteins. This specificity allows for the modulation of specific cellular processes without affecting other cellular processes. Additionally, 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have a low toxicity profile, making it a suitable candidate for therapeutic applications. However, one of the limitations of using 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in lab experiments is its limited solubility in aqueous solutions. This limitation may affect the bioavailability of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in vivo and may require the use of solubilizing agents.

Future Directions

There are several future directions for the study of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the investigation of the potential therapeutic applications of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide in other diseases, such as neurological disorders and metabolic diseases. Additionally, the development of derivatives of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide with improved solubility and potency may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide involves the reaction of 3-bromobenzaldehyde with 2,6-dimethylpyridine-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been reported in several scientific papers and has been optimized for high yield and purity.

Scientific Research Applications

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the modulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. 6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide has been shown to have potential therapeutic applications in cancer, inflammation, and viral infections.

properties

IUPAC Name

6-(3-bromophenyl)-N,2-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-12(14(18)16-2)6-7-13(17-9)10-4-3-5-11(15)8-10/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJCFRHAFYSDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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